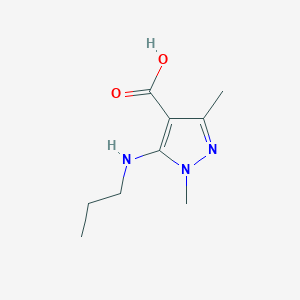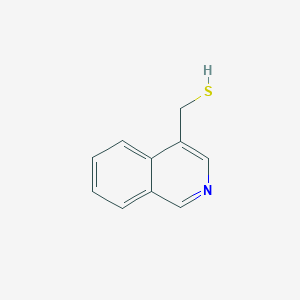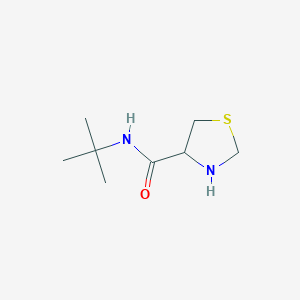
1,3-dimethyl-5-(propylamino)-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dimethyl-5-(propylamino)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5-(propylamino)-1H-pyrazole-4-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid with propylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-5-(propylamino)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propylamino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives with additional functional groups.
Reduction: Reduced pyrazole derivatives with altered electronic properties.
Substitution: Substituted pyrazole derivatives with different functional groups replacing the propylamino group.
Scientific Research Applications
1,3-dimethyl-5-(propylamino)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties. Pyrazole derivatives are studied for their applications in organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-5-(propylamino)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors. The presence of the pyrazole ring allows for hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The propylamino group can enhance the compound’s binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
1,3-dimethyl-5-(propylamino)-1H-pyrazole-4-carboxylic acid can be compared with other pyrazole derivatives:
1,3-dimethyl-1H-pyrazole-4-carboxylic acid: Lacks the propylamino group, resulting in different reactivity and biological activity.
5-amino-1H-pyrazole-4-carboxylic acid: Contains an amino group instead of a propylamino group, leading to variations in its chemical and biological properties.
1,3-dimethyl-5-(methylamino)-1H-pyrazole-4-carboxylic acid: The presence of a methylamino group instead of a propylamino group affects its steric and electronic characteristics.
Properties
Molecular Formula |
C9H15N3O2 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
1,3-dimethyl-5-(propylamino)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C9H15N3O2/c1-4-5-10-8-7(9(13)14)6(2)11-12(8)3/h10H,4-5H2,1-3H3,(H,13,14) |
InChI Key |
PTFKDLMXKVHHRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C(C(=NN1C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-{[(2,3-Difluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13287122.png)

![5-{[(Tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13287127.png)


![6-Azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13287154.png)
![4-Methyl-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13287162.png)

![5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-thiol](/img/structure/B13287174.png)

